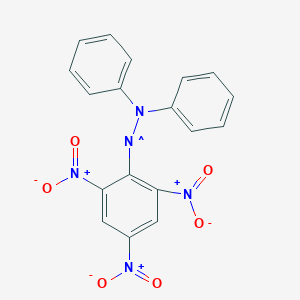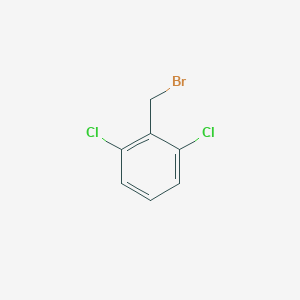
Benzyl 2-chloroethyl ether
Overview
Description
It is a clear, colorless liquid with a molecular weight of 170.64 g/mol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Benzyl 2-chloroethyl ether is a chemical compound that is primarily used in the synthesis of phosphine ligands . The primary targets of this compound are the molecules that are involved in the synthesis of these ligands.
Mode of Action
The mode of action of this compound involves a solvolysis reaction with benzyl chlorides and ethylene chlorohydrin . This reaction forms a series of benzyl 2-chloroethyl ethers, which are then used in the synthesis of phosphine ligands . The reaction is influenced by the reactivity of the benzene nucleus and is susceptible to polymerization under the influence of heat and acid catalyst .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of phosphine ligands. This process involves the solvolysis reaction between benzyl halides and ethylene chlorohydrin . The resulting benzyl 2-chloroethyl ethers are then used in the synthesis of phosphine ligands .
Pharmacokinetics
Its physical properties such as its molecular formula (c9h11clo), average mass (170636 Da), and monoisotopic mass (170049850 Da) are known .
Result of Action
The result of the action of this compound is the formation of phosphine ligands . These ligands are important in various chemical reactions, including those used in the production of insecticides .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of acid catalysts . For example, the solvolysis reaction between benzyl halides and ethylene chlorohydrin is influenced by heat . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-chloroethyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of benzyl chloride with the monosodium salt of ethylene glycol . The reaction typically requires heating under reflux for 24 to 48 hours to ensure complete conversion. Another method involves the solvolysis reaction between benzyl chlorides and ethylene chlorohydrin under the influence of heat .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to prevent side reactions and polymerization of benzyl halides .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-chloroethyl ether undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ether can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution: Products include benzyl ethers with different substituents replacing the chlorine atom.
Oxidation: Products include benzaldehyde or benzoic acid, depending on the oxidation conditions.
Scientific Research Applications
Benzyl 2-chloroethyl ether has several applications in scientific research:
Biology: The compound is utilized in the preparation of biochemical reagents and as a building block for more complex molecules.
Medicine: Research has explored its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: It is employed in the production of insecticides and other agrochemicals.
Comparison with Similar Compounds
Benzyl Chloride: Similar in structure but lacks the ether linkage.
Ethylene Chlorohydrin: Contains the chloroethyl group but lacks the benzyl group.
Phenoxymethyl 2-chloroethyl ether: Similar ether structure but with different substituents.
Uniqueness: Benzyl 2-chloroethyl ether is unique due to its combination of a benzyl group and a chloroethyl ether linkage, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2-chloroethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMXDQREQJWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279097 | |
| Record name | Benzyl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17229-17-3 | |
| Record name | 17229-17-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl 2-chloroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-Chloroethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [(2-Chloroethoxy)methyl]benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4L6VSV27H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Q1: What is the synthesis method for benzyl 2-chloroethyl ethers described in the research?
A1: The paper [] details a synthesis method for benzyl 2-chloroethyl ethers utilizing a solvolysis reaction. This involves reacting benzyl chlorides with ethylene chlorohydrin. This method is significant as it provides a pathway for creating a series of benzyl 2-chloroethyl ethers, which are then used in insecticide screening tests.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)


![3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone](/img/structure/B32999.png)


![O-Benzyl-N-[(benzyloxy)carbonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine Benzyl Ester](/img/structure/B33011.png)
